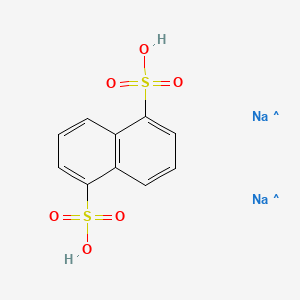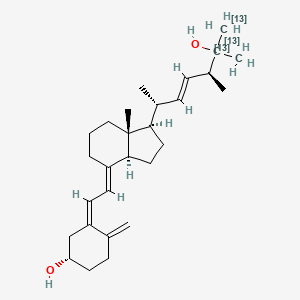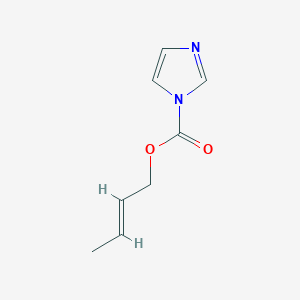
1,5-Naphthalene disulfonic acid,sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Naphthalene disulfonic acid, sodium salt, also known as disodium 1,5-naphthalenedisulfonate, is an organic compound with the molecular formula C₁₀H₆Na₂O₆S₂. This compound is a derivative of naphthalene, where two sulfonic acid groups are attached to the 1 and 5 positions of the naphthalene ring. It is commonly used in the synthesis of dyes and pigments due to its ability to form stable, water-soluble salts.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Naphthalene disulfonic acid, sodium salt, is typically synthesized through the sulfonation of naphthalene. The process involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid (H₂SO₄) or oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. This reaction introduces sulfonic acid groups into the naphthalene ring, forming naphthalene-1,5-disulfonic acid.
Neutralization: The resulting naphthalene-1,5-disulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of 1,5-naphthalene disulfonic acid, sodium salt, follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and efficient mixing are employed to ensure consistent product quality. The final product is typically isolated by crystallization and dried to obtain a stable, solid form.
化学反应分析
Types of Reactions
1,5-Naphthalene disulfonic acid, sodium salt, undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used, although this is less typical for this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of naphthalene with different functional groups replacing the sulfonic acid groups.
科学研究应用
1,5-Naphthalene disulfonic acid, sodium salt, has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its ability to form stable, water-soluble salts makes it valuable in various chemical processes.
Biology: The compound is used in biochemical assays and as a fluorescent probe due to its ability to interact with biological molecules.
Industry: Beyond its use in dye synthesis, it is also employed in the production of detergents, surfactants, and other industrial chemicals.
作用机制
The mechanism by which 1,5-naphthalene disulfonic acid, sodium salt, exerts its effects depends on its specific application:
In Dye Synthesis: The sulfonic acid groups enhance the solubility of the dye in water, allowing for better interaction with the substrate being dyed.
In Biological Systems: The compound can interact with proteins and other biomolecules, often through electrostatic interactions and hydrogen bonding, affecting their function and activity.
相似化合物的比较
1,5-Naphthalene disulfonic acid, sodium salt, can be compared with other naphthalene derivatives:
1,3-Naphthalene disulfonic acid, sodium salt: Similar in structure but with sulfonic acid groups at the 1 and 3 positions. This positional difference can affect the compound’s reactivity and solubility.
Naphthalene-2-sulfonic acid, sodium salt: Contains only one sulfonic acid group, making it less soluble and less reactive in certain applications.
The unique positioning of the sulfonic acid groups in 1,5-naphthalene disulfonic acid, sodium salt, provides it with distinct properties that are advantageous in specific chemical and industrial processes.
属性
分子式 |
C10H8Na2O6S2 |
|---|---|
分子量 |
334.3 g/mol |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);; |
InChI 键 |
DZPDBGURMVIGOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)
![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)



![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)
![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)


